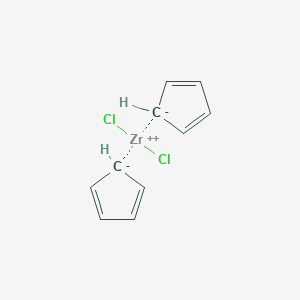
Bis-pi-cyclopentadienyldichlorozirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role in Organic Chemistry
Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds .
Metallocene Catalysts
Cyclopentadienyl ligands in the respective metallocene complexes show usually high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .
Synthesis of 1,2-Disubstituted Cyclopentadienes
The compound has been used in the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes .
Conversion to Metallocenes
The 1,2-disubstituted cyclopentadienes can be converted to a wide variety of metallocenes .
Application in Catalytic Processes
1,2-disubstituted metallocenes have been applied in catalytic processes .
Precursor to Comonomers
Aside from serving as a precursor to cyclopentadienyl-based catalysts, the main commercial application of cyclopentadiene is as a precursor to comonomers . Semi-hydrogenation gives cyclopentene .
Production of EPDM Rubbers
Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .
Ligands for Transition Metals
Cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) anions opened a pathway to a new class of anionic ancillary ligands for a broad range of various transition metals .
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopenta-1,3-diene;dichlorozirconium(2+), also known as dichloro(cyclopenta-1,3-dien-1-yl)cyclopenta-2,4-dien-1-ylzirconium, primarily targets transition metal compounds . The cyclopentadienyl anion, derived from cyclopenta-1,3-diene, serves as an important ligand for these compounds .
Mode of Action
The compound interacts with its targets through the formation of cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl anion, often abbreviated as Cp-, binds to transition metals to form these complexes . These complexes are known for their high chemical inertness and stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of metallocene complexes . The compound is involved in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . These metallocenes serve as catalysts in a plethora of organic transformations .
Result of Action
The result of the compound’s action is the production of metallocene complexes . These complexes, due to their robust nature, find applications in the field of catalysis . They are used in various organic transformations, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of cyclopenta-1,3-diene;dichlorozirconium(2+) can be influenced by environmental factors such as temperature. For instance, the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives occurs upon heating at 120 °C . This reaction is crucial for the formation of certain cyclopentadiene derivatives .
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;dichlorozirconium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBQEXOLIRBNPN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-pi-cyclopentadienyldichlorozirconium | |
CAS RN |
1291-32-3 |
Source


|
| Record name | Zirconocene, dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconocene dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

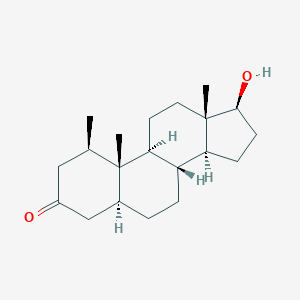
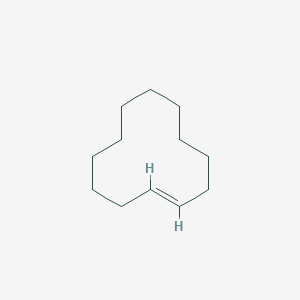



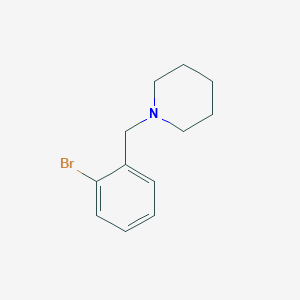
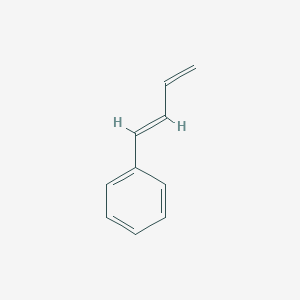

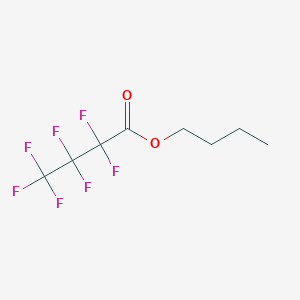

phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)